molecular formula C24H17Cl2FN4O3 B11119867 N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide

N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide

Cat. No.: B11119867
M. Wt: 499.3 g/mol
InChI Key: LSEOBLMVQRXNIY-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide is a complex organic compound that features a combination of indole, hydrazine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Scientific Research Applications

N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The indole moiety interacts with the active site of the enzyme, while the hydrazone and benzamide groups enhance binding affinity and specificity . This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-chlorobenzamide
  • N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide

Uniqueness

The presence of the fluorine atom in N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide enhances its binding affinity and specificity compared to its chlorinated or brominated analogs . This makes it a more potent inhibitor in biological systems.

Properties

Molecular Formula

C24H17Cl2FN4O3

Molecular Weight

499.3 g/mol

IUPAC Name

N-[2-[[1-[(3,4-dichlorophenyl)methyl]-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-2-fluorobenzamide

InChI

InChI=1S/C24H17Cl2FN4O3/c25-17-10-9-14(11-18(17)26)13-31-20-8-4-2-6-16(20)22(24(31)34)30-29-21(32)12-28-23(33)15-5-1-3-7-19(15)27/h1-11,34H,12-13H2,(H,28,33)

InChI Key

LSEOBLMVQRXNIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC(=O)CNC(=O)C4=CC=CC=C4F

Origin of Product

United States

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